5-methoxy-2-(1H-tetrazol-1-yl)aniline

Descripción general

Descripción

5-methoxy-2-(1H-tetrazol-1-yl)aniline is a chemical compound with the empirical formula C8H9N5O . It has a molecular weight of 191.19 . This compound is a solid in form .

Molecular Structure Analysis

The SMILES string of this compound is NC1=CC(N2N=NN=C2)=CC(OC)=C1 . The InChI key is GPQFDWVYGLVWBK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-methoxy-2-(1H-tetrazol-1-yl)aniline is a solid . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Peptoid Synthesis

5-methoxy-2-(1H-tetrazol-1-yl)aniline: is utilized in the synthesis of peptoids, which are peptide mimics where the side chains are attached to the nitrogen atom of the amide backbone rather than the alpha carbon. This compound can be used to introduce tetrazole functionality into peptoids, enhancing their proteolytic stability and cellular permeability . These attributes are crucial for their application in studying biomolecular interactions and therapeutic uses.

Click Chemistry

In the realm of click chemistry, tetrazoles, including derivatives like 5-methoxy-2-(1H-tetrazol-1-yl)aniline , play a significant role due to their reactivity and stability. They are often employed in eco-friendly synthetic routes, which are advantageous for developing pharmaceuticals and other medicinal applications .

Medicinal Chemistry

The tetrazole moiety is a bioisostere for carboxylic acid and amide groups, making it valuable in drug design5-methoxy-2-(1H-tetrazol-1-yl)aniline can be incorporated into compounds that exhibit anti-inflammatory, antiviral, antibiotic, and antiulcer properties due to its lipophilicity and metabolic stability .

Energetic Materials

Tetrazole derivatives are known for their application in energetic materials due to their good detonation properties5-methoxy-2-(1H-tetrazol-1-yl)aniline could potentially be used in the synthesis of compounds with moderate sensitivities, suitable for high-performance materials .

Molecular Docking

In silico studies, such as molecular docking, benefit from the use of tetrazole derivatives5-methoxy-2-(1H-tetrazol-1-yl)aniline can be part of compounds that are analyzed for their binding modes and interactions with biological targets, aiding in the discovery of new drugs .

Oligonucleotide Synthesis

Tetrazoles are essential in oligonucleotide synthesis, acting as acidic activators in the coupling process. The unique properties of 5-methoxy-2-(1H-tetrazol-1-yl)aniline could be leveraged to enhance the efficiency of synthesizing oligonucleotides for therapeutic and research applications .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting that 5-methoxy-2-(1h-tetrazol-1-yl)aniline may have a similar range of targets .

Mode of Action

It’s known that similar compounds can exhibit photoluminescence properties and antiferromagnetic interactions . These properties suggest that 5-methoxy-2-(1H-tetrazol-1-yl)aniline may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, suggesting that 5-methoxy-2-(1h-tetrazol-1-yl)aniline may have similar effects .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties, suggesting that 5-methoxy-2-(1h-tetrazol-1-yl)aniline may have similar characteristics .

Result of Action

Similar compounds have been found to have various effects, such as lowering blood pressure and exhibiting high detonation performance , suggesting that 5-methoxy-2-(1H-tetrazol-1-yl)aniline may have similar effects.

Action Environment

Similar compounds have been found to be influenced by various environmental factors, suggesting that 5-methoxy-2-(1h-tetrazol-1-yl)aniline may be similarly affected .

Propiedades

IUPAC Name |

5-methoxy-2-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRTVSDJTGYPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=NN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357679 | |

| Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

569648-15-3 | |

| Record name | 5-methoxy-2-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

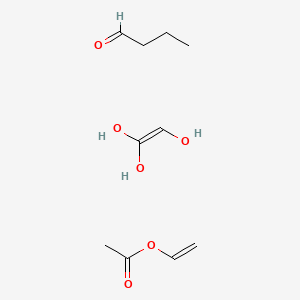

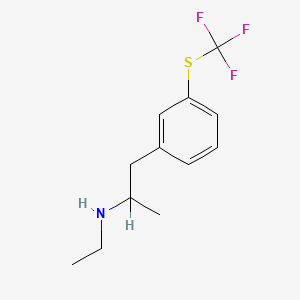

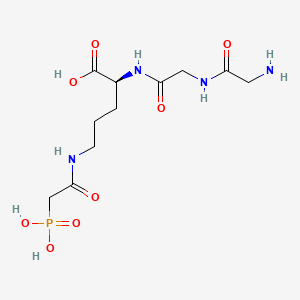

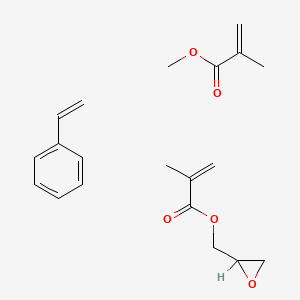

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1620153.png)